(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine typically involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with 35% hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-derivatives, while reduction could produce amino-derivatives.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound’s potential biological applications include its use as a probe for studying enzyme mechanisms and as a building block for designing new pharmaceuticals. Its functional groups can interact with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in targeting diseases that involve oxidative stress or inflammation.
Industry
In the industrial sector, this compound can be used in the production of high-energy materials, such as explosives or propellants
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in electron transfer reactions, while the nitro and trifluoromethyl groups can modulate the compound’s reactivity. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- Guanidinium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide
Uniqueness
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine is unique due to its combination of functional groups, which confer distinct reactivity and stability. Its trifluoromethyl group enhances its electron-withdrawing properties, while the piperazine ring provides additional sites for chemical modification. These features make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N7O4/c15-14(16,17)8-1-2-9(10(7-8)24(26)27)22-3-5-23(6-4-22)13(19-25)11-12(18)21-28-20-11/h1-2,7,25H,3-6H2,(H2,18,21)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGBXJUBPXJCD-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=NO)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C(=N\O)/C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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